

5-Bromoisatin as an Enzyme Inhibitor: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromoisatin

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This technical guide provides a comprehensive overview of **5-bromoisatin** and its derivatives as enzyme inhibitors. It consolidates quantitative data on their inhibitory activities, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows.

Introduction

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. The introduction of a bromine atom at the 5-position of the isatin ring, yielding **5-bromoisatin**, can significantly modulate its physicochemical properties and biological activity. This guide focuses on the role of **5-bromoisatin** and its derivatives as inhibitors of key enzymes implicated in various diseases, including cancer and diabetes.

Enzyme Inhibitory Activity of 5-Bromoisatin Derivatives

Derivatives of **5-bromoisatin** have been investigated for their inhibitory potential against several key enzymes. The following tables summarize the available quantitative data for their activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and α -glucosidase. While **5-bromoisatin** derivatives have also been explored as potential inhibitors of bacterial

tyrosyl-tRNA synthetase (TyrRS), specific enzymatic inhibition data (IC₅₀ values) are not readily available in the reviewed literature. However, their antimicrobial activity, which is suggestive of enzyme inhibition, is presented.

Table 1: VEGFR-2 Inhibitory Activity of Isatin Derivatives

Compound	Structure	Target Enzyme	IC ₅₀ (nM)	Cell Line/Assay Condition	Reference
Isatin Derivative 13	N/A (Described as a quinoline-isatin hybrid)	VEGFR-2	69.11	Enzymatic Assay	[1]
Isatin Derivative 14	N/A (Described as a quinoline-isatin hybrid)	VEGFR-2	85.89	Enzymatic Assay	[1]
Isatin Derivative 21a	N/A (Described as a quinoxaline-based isatin derivative)	VEGFR-2	3.8	Enzymatic Assay	[2]

Note: Specific structures for compounds 13, 14, and 21a were not provided in the source abstracts. The descriptions indicate they are derivatives of isatin.

Table 2: α -Glucosidase Inhibitory Activity of a Chromone-Isatin Derivative

Compound	Structure	Target Enzyme	IC50 (μM)	Reference
Chromone-Isatin Derivative 6j	7-hydroxy substituent on chromone and a 4-bromobenzyl group at N1 of isatin	α-Glucosidase (yeast)	3.18 ± 0.12	[3]

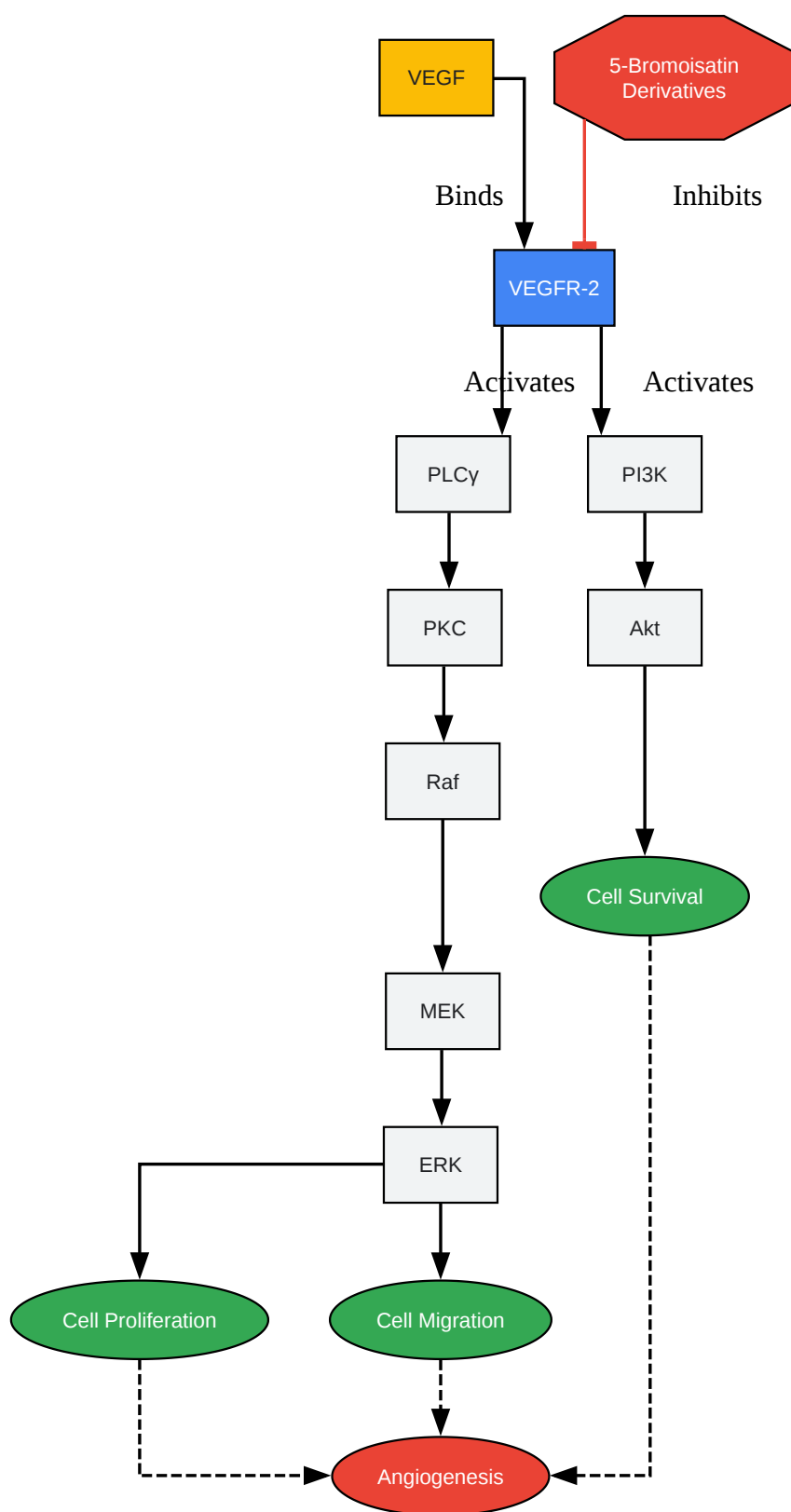
Table 3: Antimicrobial Activity of 5-Bromoisatin-Decorated Thiazole Derivatives (Suggestive of TyrRS Inhibition)

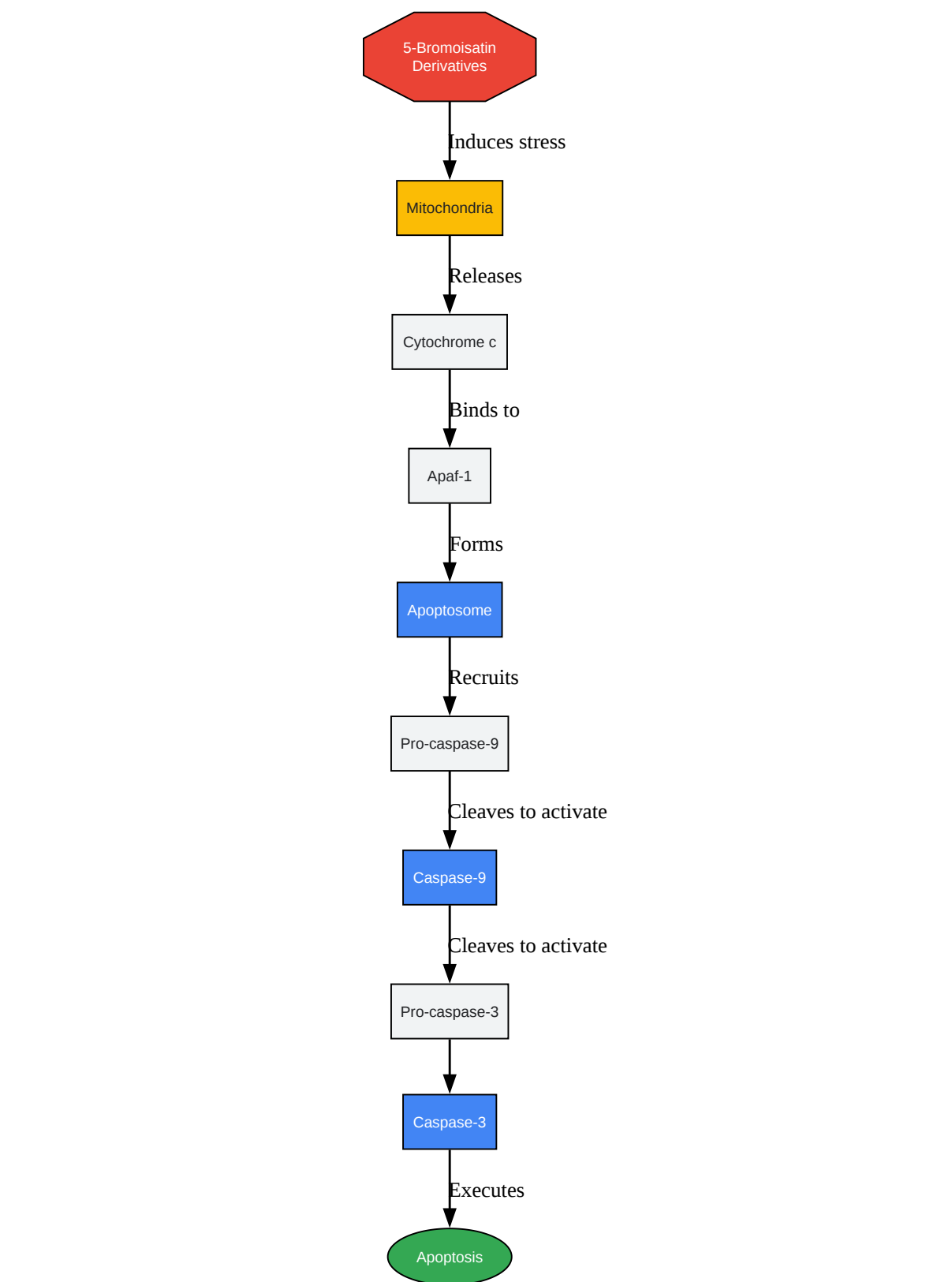
Compound	Structure	Test Organism	Inhibition Zone (mm)	Reference
14c	5-Bromo-3-(2-(4-(4-bromophenyl)thiazol-2-yl)hydrazono)indolin-2-one	E. coli ATCC 25922	18	[4]
MRSA ATCC 43300	20	[4]		
C. albicans ATCC 10231	17	[4]		
14d	5-Bromo-3-(2-(4-(p-tolyl)thiazol-2-yl)hydrazono)indolin-2-one	E. coli ATCC 25922	16	[4]
MRSA ATCC 43300	18	[4]		
C. albicans ATCC 10231	15	[4]		
14e	5-Bromo-3-(2-(4-(4-nitrophenyl)thiazol-2-yl)hydrazono)indolin-2-one	E. coli ATCC 25922	22	[4]
MRSA ATCC 43300	24	[4]		
C. albicans ATCC 10231	21	[4]		

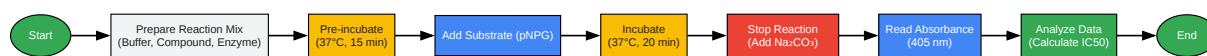
Key Signaling Pathways

VEGFR-2 Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a major strategy in cancer therapy. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.







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